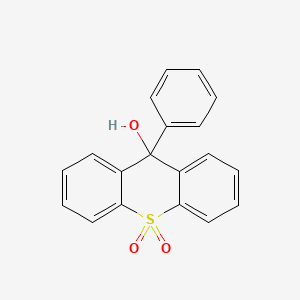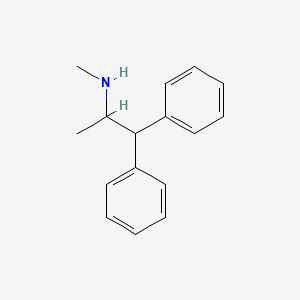
Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine typically involves multiple steps starting from readily available precursors. One efficient procedure begins with 2,3-O-isopropylidene-d-glyceraldehyde. The key intermediate, 1-O-benzoyl-3E-fluoro-3,4-unsaturated-5,6-di(tert-butyldimethylsilyloxy)-2-hexanone, is obtained through a series of reactions including protection, oxidation, and acetylation . The final steps involve coupling the sugar moiety with various silyl-protected bases, followed by deprotection to yield the target nucleoside .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Fluoro-2’,3’-dideoxydidehydroadenosine undergoes several types of chemical reactions:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction is crucial for introducing the fluoro group and other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which are evaluated for their biological activity, particularly their antiviral properties .
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-2’,3’-dideoxydidehydroadenosine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other nucleoside analogs.
Biology: It is used in studies to understand nucleoside metabolism and its effects on cellular processes.
Medicine: The compound is investigated for its potential as an antiviral agent, particularly against HIV.
Industry: It may be used in the development of antiviral drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.
3’-Fluoro-3’-deoxythymidine: Known for its potent anti-HIV activity.
Uniqueness
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit viral replication with minimal cytotoxicity makes it a promising candidate for antiviral therapies .
Eigenschaften
CAS-Nummer |
121850-90-6 |
|---|---|
Molekularformel |
C10H10FN5O2 |
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
[(2R,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h1,3-4,6-7,17H,2H2,(H2,12,13,14)/t6-,7-/m1/s1 |
InChI-Schlüssel |
ZRZZDWJPUBTIIV-RNFRBKRXSA-N |
Isomerische SMILES |
C1=C([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F |
Kanonische SMILES |
C1=C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


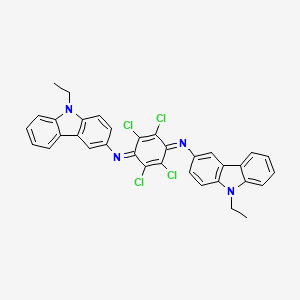
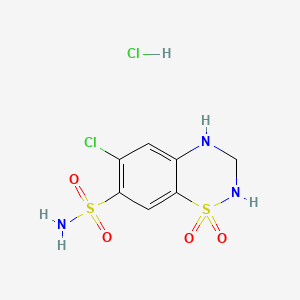
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)


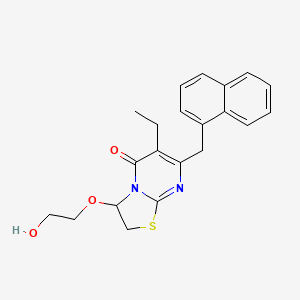
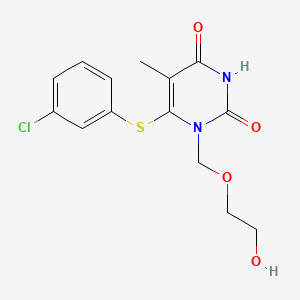
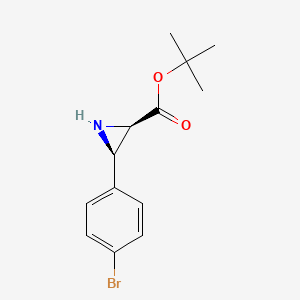
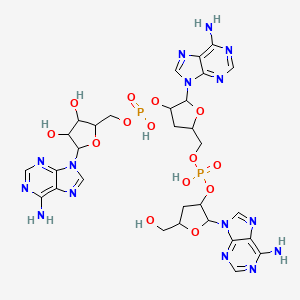
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)


